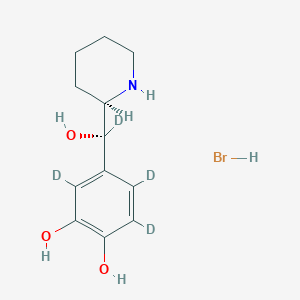
(S)-Dibutyl 3-Hydroxybutyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 3-hydroxybutyl phosphate (TBP-OH; Item No. 9001825) is a compound produced from the metabolism of the organophosphorus solvent, tributyl phosphate (TBP). Incubation of goldfish liver microsomes in the presence of NADPH has been shown to convert TBP into TBP-OH and dibutyl phosphate. TBP-OH has also been produced during radiolysis of TBP. (S)-TBP-OH is an optically active isomer of TBP-OH.
Aplicaciones Científicas De Investigación
Metabolic Response to Exposure : A study using 1H NMR-based metabonomics investigated the metabolic response to tributyl phosphate (TBP) exposure, identifying dibutyl phosphate (DBP) as a metabolite of TBP in rats. This study highlights the utility of (S)-Dibutyl 3-Hydroxybutyl Phosphate in investigating the metabolic impact of TBP exposure (Neerathilingam et al., 2010).
In Vitro Metabolism in Fish : Research on alkyl organophosphate esters, including dibutyl-3-hydroxybutyl phosphate, examined their metabolism in fish liver and intestinal microsomes. This study is significant for understanding the biotransformation and potential health hazards of these compounds in aquatic organisms (Hou et al., 2018).
Metabolism in Terrestrial Invertebrates : Another study explored the metabolism of tri-n-butyl phosphate (TBP) in earthworms, identifying dibutyl phosphate as a major phase I metabolite. This research provides insights into the environmental impact and metabolism of TBP in terrestrial ecosystems (Wang et al., 2018).
Applications in Biochemistry and Metabolism : Investigations into the use of 3-hydroxybutyrate in different contexts, such as an alternative energy substrate for the brain during hypoglycemia, have been conducted. Although not directly about dibutyl phosphate, this research provides contextual understanding of the broader family of compounds to which this compound belongs (Schutz et al., 2011).
Environmental and Health Impact Studies : Various studies have been conducted to understand the environmental and health impacts of organophosphate esters, including dibutyl phosphate. These studies are crucial for assessing the risks associated with the use and disposal of such compounds (He et al., 2018).
Biodegradation Research : Research on the biodegradation of tributyl phosphate, a relative of dibutyl phosphate, in various biological systems has provided insights into the potential for bioremediation and environmental remediation of these compounds (Nancharaiah et al., 2015).
Propiedades
Fórmula molecular |
C12H27O5P |
|---|---|
Peso molecular |
282.3 |
Clave InChI |
LJBNHONKIDIOPD-LBPRGKRZSA-N |
Apariencia |
Assay:≥95%A solution in methanol |
Sinónimos |
(S)-TBP-OH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




